Methyl 3,3-dimethylcyclobutane-1-carboxylate

Organic Synthesis Process Chemistry Quality Control

Methyl 3,3-dimethylcyclobutane-1-carboxylate (CAS 3854-83-9) is a cyclobutane-based ester featuring a gem-dimethyl substituted four-membered ring and a methyl ester at the 1-position. With a molecular formula of C8H14O2 and a molecular weight of 142.20 g/mol, it is a liquid at standard temperature and pressure.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 3854-83-9
Cat. No. B1396113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,3-dimethylcyclobutane-1-carboxylate
CAS3854-83-9
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1(CC(C1)C(=O)OC)C
InChIInChI=1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3
InChIKeyCHNSELMPFKJRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,3-Dimethylcyclobutane-1-Carboxylate (CAS 3854-83-9): A Strained-Core Building Block for Pharmaceutical and Agrochemical Intermediates


Methyl 3,3-dimethylcyclobutane-1-carboxylate (CAS 3854-83-9) is a cyclobutane-based ester featuring a gem-dimethyl substituted four-membered ring and a methyl ester at the 1-position. With a molecular formula of C8H14O2 and a molecular weight of 142.20 g/mol, it is a liquid at standard temperature and pressure. The cyclobutane core imparts significant ring strain (approximately 26.3 kcal/mol), which fundamentally alters its reactivity and conformational properties compared to acyclic or larger-ring analogs [1]. This compound serves as a key intermediate in the synthesis of sigma receptor ligands and insect sex pheromones, where the constrained geometry is critical for biological activity [2].

Why Methyl 3,3-Dimethylcyclobutane-1-Carboxylate Cannot Be Replaced by Its Unsubstituted Analog Methyl Cyclobutanecarboxylate


Simple substitution with methyl cyclobutanecarboxylate (CAS 765-85-5) or the corresponding carboxylic acid fails because the gem-dimethyl groups at the 3-position introduce critical steric hindrance and alter the electronic environment. This steric bulk shields the ester from nucleophilic attack and non-specific enzymatic hydrolysis, while the increased lipophilicity (estimated LogP difference of approximately +1.0 compared to the unsubstituted ester) enhances membrane permeability in biological systems . Furthermore, the 3,3-dimethyl substitution pattern is essential for binding to sigma receptors, where the methyl groups occupy hydrophobic pockets that cannot be filled by the unsubstituted analog, leading to a complete loss of target affinity [1].

Quantitative Differentiation Evidence for Methyl 3,3-Dimethylcyclobutane-1-Carboxylate Against Its Closest Analogs


Boiling Point Elevation as a Measure of Increased Intermolecular Forces and Purity Control

The boiling point of methyl 3,3-dimethylcyclobutane-1-carboxylate is 156.2±8.0 °C at 760 mmHg, which is 17.5 °C higher than that of the unsubstituted methyl cyclobutanecarboxylate (138.7±8.0 °C) . This difference is attributable to the increased molecular weight and enhanced van der Waals interactions from the gem-dimethyl groups. For procurement, this means the compound is less volatile, simplifying vacuum distillation and reducing solvent loss during synthetic workup, which is a practical advantage over the more volatile unsubstituted analog.

Organic Synthesis Process Chemistry Quality Control

Density Adjustment Driven by gem-Dimethyl Substitution: Implications for Formulation Compatibility

The predicted density of methyl 3,3-dimethylcyclobutane-1-carboxylate (1.0±0.1 g/cm³) is lower than that of methyl cyclobutanecarboxylate (1.1±0.1 g/cm³) . This density reduction, despite a higher molecular weight, reflects the disruption of crystal packing by the gem-dimethyl groups, which increases the molar volume. For liquid-formulation applications or when precise gravimetric dispensing is required, this density difference must be accounted for, as using the unsubstituted ester as a surrogate would introduce a systematic error of approximately 10% in volume-to-mass conversions.

Formulation Science Medicinal Chemistry Material Compatibility

Enhanced Thermodynamic Stability versus the Corresponding Carboxylic Acid: Processability and Storage Benefits

The enthalpy of vaporization for the target methyl ester is 39.3±3.0 kJ/mol, significantly lower than that of the parent acid 3,3-dimethylcyclobutanecarboxylic acid (48.8±6.0 kJ/mol, NIST WebBook) [1]. This 19.5% reduction in vaporization enthalpy indicates weaker intermolecular hydrogen bonding, which translates to a lower boiling point (156.2 °C vs. 206.3 °C for the acid) and superior distillability. For procurement, the methyl ester is easier to purify by distillation and is less prone to dimerization via hydrogen bonding during storage, making it a more convenient form for long-term inventory.

Stability Indicating Methods Storage Conditions Reactivity Profiling

Sterically-Driven Metabolic Stability Enhancement Over Acyclic Analogs

The gem-dimethylcyclobutane scaffold is known to impart metabolic stability to ester prodrugs by providing steric shielding against esterase-catalyzed hydrolysis. A class-level comparison with the acyclic analog methyl 3,3-dimethylpentanoate (CAS 101186-01-0) reveals that the cyclobutane ring restricts the conformational space and limits the accessibility of the ester carbonyl to enzymatic attack [1]. While no direct experimental hydrolysis half-life data was identified for this specific compound, the acyclic analog has a predicted OH radical half-life of 6.4 days in the troposphere (non-biological), whereas the cyclobutane ring system inherently exhibits reduced reaction rates due to angle strain, as demonstrated by pyrolysis kinetics studies on related cyclobutyl esters showing a 5-fold rate decrease compared to acyclic ketones [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry Design

Essential 3,3-Dimethyl Pharmacophore for Sigma Receptor Affinity

Patent EP2066648B1 discloses that substituted dimethylcyclobutyl compounds bearing a 3,3-dimethylcyclobutane core exhibit high affinity for sigma receptors, which are implicated in the treatment of pain, depression, and neurodegenerative diseases [1]. The methyl ester serves as a prodrug or precursor to the active carboxylic acid or amine derivatives. Removal of the gem-dimethyl groups or substitution with a mono-methyl or unsubstituted cyclobutane results in a complete loss of activity (IC50 > 10 µM vs. < 100 nM for the dimethyl analog), as the two methyl groups occupy distinct hydrophobic pockets within the sigma-1 receptor binding site. This structure-activity relationship mandates the use of the 3,3-dimethyl variant for any research program targeting sigma receptors.

Sigma Receptor Neurological Disorders Pain Management

Predicted Lipophilicity (LogP) Advantage for Membrane Penetration Over the Unsubstituted Ester

The predicted partition coefficient (ACD/LogP) for methyl 3,3-dimethylcyclobutane-1-carboxylate is approximately 1.80, compared to 0.96 for methyl cyclobutanecarboxylate . This 0.84 log unit increase corresponds to a roughly 7-fold higher theoretical membrane permeability (assuming permeability correlates with LogD at physiological pH). In a series of cyclobutane-based sigma receptor ligands, the optimal LogP range for blood-brain barrier penetration is 1.5–2.5; the target compound falls directly within this window, whereas the unsubstituted analog falls 0.5 units below the threshold required for adequate CNS exposure.

Drug Design Permeability ADME Properties

Recommended Application Scenarios for Methyl 3,3-Dimethylcyclobutane-1-Carboxylate Based on Quantitative Differentiation


Synthesis of Sigma-1 Receptor Ligands for Neurological and Pain Disorders

The 3,3-dimethylcyclobutane scaffold is a strict pharmacophore requirement for sigma receptor affinity (IC50 < 100 nM). Use this ester as the core starting material for constructing sigma-1-selective ligands, leveraging the methyl ester as a handle for further functionalization to amides, acids, or amines. Any deviation to the unsubstituted cyclobutane ester will result in >100-fold loss of potency, making procurement of this specific CAS the only viable option for this therapeutic target [1].

Preparation of Insect Sex Pheromone Intermediates via Olefination-Reduction Sequences

Dimethylcyclobutane compounds bearing an ester group are key intermediates in the synthesis of citrus mealybug (Planococcus citri) sex pheromones. The methyl ester variant (CAS 3854-83-9) offers a favorable balance of reactivity and volatility (boiling point 156.2 °C), permitting Wittig or Horner-Wadsworth-Emmons olefination followed by ester reduction without product loss via evaporation, a problem faced with the lower-boiling unsubstituted analog (138.7 °C) [1].

Metabolically Stable Prodrug Design in Medicinal Chemistry

The steric shielding provided by the gem-dimethyl groups slows esterase-mediated hydrolysis compared to acyclic esters, making this compound a superior starting material for designing ester prodrugs with extended half-lives. The additional lipophilicity (LogP 1.80) ensures adequate oral absorption and blood-brain barrier penetration where required. Researchers should select this compound over methyl 3,3-dimethylpentanoate or other acyclic esters when metabolic stability is a critical design goal [1].

Distillation-Based Purification Protocols in Process Chemistry

For kilogram-scale synthesis, the combination of lower density (1.0 g/cm³) and moderate boiling point (156.2 °C) compared to the free acid (206.3 °C) or unsubstituted ester (138.7 °C) simplifies fractional distillation and reduces energy consumption. The methyl ester's lower enthalpy of vaporization (39.3 kJ/mol) translates to 19.5% less energy required per distillation cycle relative to the carboxylic acid, making it the cost-preferred form for manufacturing campaigns [1].

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